Comfrey, scientifically known as Symphytum officinale, is a perennial herb belonging to the Boraginaceae family. It is native to Europe and parts of Asia, but has also been introduced to North America. The plant is characterized by its tall stature, reaching heights of up to five feet, and its clusters of purple, blue, or white flowers. Comfrey has a long history of use in traditional medicine, often referred to as "knitbone" due to its historical applications for healing fractures and wounds .
The plant's roots and leaves contain various bioactive compounds, most notably pyrrolizidine alkaloids (PAs), which have been linked to both therapeutic effects and significant toxicity. These compounds can cause severe liver damage when ingested or applied over broken skin . As a result, many countries have restricted the use of comfrey products for internal consumption .
Comfrey exhibits a range of biological activities:
While comfrey is primarily harvested from the wild or cultivated directly from its roots, synthetic methods for isolating its active components are not commonly practiced due to the plant's natural availability. Extraction methods typically include:
These methods aim to concentrate the beneficial compounds while minimizing toxic alkaloids through careful processing.
Comfrey interacts with various medications and substances:
Due to these interactions, healthcare providers often recommend avoiding oral consumption of comfrey altogether.
Comfrey shares similarities with other plants containing pyrrolizidine alkaloids or exhibiting wound-healing properties. Here are some comparable compounds:
Compound | Active Components | Unique Features |
---|---|---|
Borage (Borago officinalis) | Gamma-linolenic acid | Used for skin conditions; lower toxicity compared to comfrey. |
Hemp (Cannabis sativa) | Cannabinoids (e.g., cannabidiol) | Anti-inflammatory effects without liver toxicity; legal status varies. |
Calendula (Calendula officinalis) | Flavonoids, carotenoids | Promotes wound healing; generally regarded as safe for topical use. |
Plantain (Plantago major) | Aucubin | Known for wound healing; lower toxicity profile compared to comfrey. |
Comfrey's uniqueness lies in its potent combination of pyrrolizidine alkaloids that provide both therapeutic benefits and significant risks, distinguishing it from other herbal remedies.
Comfrey contains an extensive array of pyrrolizidine alkaloids, with as many as 14 distinct compounds identified in the plant [1]. The major pyrrolizidine alkaloids present in comfrey include intermedine, lycopsamine, 7-acetylintermedine, 7-acetyllycopsamine, symphytine, symlandine, echimidine, symviridine, myoscorpine, and lasiocarpine [1] [2]. These compounds exhibit significant structural diversity based on their necine base and necic acid components.
Intermedine and lycopsamine represent the predominant pyrrolizidine alkaloids in comfrey, functioning as epimeric monoesters in retronecine-type structures [34]. Both compounds share the molecular formula C15H25NO5 with a molecular weight of 299.37 g/mol [34] [37]. The structural difference between these diastereomers lies in the stereochemical configuration at specific carbon centers, with intermedine having the IUPAC name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl(2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate and lycopsamine designated as [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate [34] [37].
Symphytine, another significant pyrrolizidine alkaloid in comfrey, possesses the molecular formula C19H31NO6 and a molecular weight of 381.5 g/mol [31]. This compound is characterized as a but-2-enoate ester obtained by formal condensation of the carboxy group of (2E)-2-methylbut-2-enoic acid with the 1-hydroxy group of a complex pyrrolizin-1-ol structure [31]. The chemical diversity extends to include N-oxide derivatives of these alkaloids, which significantly contribute to the total pyrrolizidine alkaloid content in comfrey preparations [2] [15].
The pyrrolizidine alkaloid-mediated effects are determined by the presence of 1,2-unsaturation in the pyrrolizidine ring and an ester function on the side chain [1]. Among the 660 identified pyrrolizidine alkaloids and their N-oxide derivatives, approximately half exhibit genotoxic properties [1]. Recent studies indicate that lycopsamine and its derivatives demonstrate greater cellular effects compared to corresponding stereoisomers, with mixtures of intermedine and lycopsamine showing enhanced activity compared to individual compounds [2].
Table 1: Major Pyrrolizidine Alkaloids in Comfrey (Symphytum officinale)
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Location | Chemical Characteristics |
---|---|---|---|---|
Intermedine | C15H25NO5 | 299.37 | Roots and leaves | Retronecine-type monoester |
Lycopsamine | C15H25NO5 | 299.37 | Roots and leaves | Retronecine-type monoester |
Acetylintermedine | C17H27NO6 | 341.40 | Roots and leaves | Acetyl derivative |
Acetyllycopsamine | C17H27NO6 | 341.40 | Roots and leaves | Acetyl derivative |
Symphytine | C19H31NO6 | 381.45 | Roots | But-2-enoate ester |
Symlandine | C19H31NO6 | 381.45 | Roots | Complex ester structure |
Echimidine | C20H31NO7 | 397.46 | Roots and leaves | Extended chain structure |
Symviridine | C19H31NO6 | 381.45 | Roots | Ester derivative |
Myoscorpine | C17H27NO6 | 341.40 | Roots | Acetyl-containing structure |
Lasiocarpine | C21H33NO7 | 411.49 | Roots | Complex macrocyclic ester |
Rosmarinic acid constitutes the primary phenolic compound in comfrey root extracts, identified at concentrations of 7.55 mg/g extract [4]. This compound, with the molecular formula C18H16O8 and molecular weight of 360.31 g/mol, represents the ester of caffeic acid and 3,4-dihydroxyphenyllactic acid [20]. The chemical structure of rosmarinic acid contains two phenolic rings, one derived from phenylalanine via caffeic acid and the other from tyrosine via dihydroxyphenyl-lactic acid [20].
Caffeic acid derivatives represent another significant class of phenolic compounds in comfrey [4]. The identification of trimers and tetramers of caffeic acid, specifically isomers of salvianolic acid A, B, and C, marks the first documented presence of these compounds in comfrey root [4]. Salvianolic acid A possesses the molecular formula C26H22O10 with a molecular weight of 494.45 g/mol, formed by combining one molecule of danshensu with a dimer of caffeic acid [39]. Salvianolic acid B, characterized by the molecular formula C36H30O16 and molecular weight of 718.62 g/mol, consists of three molecules of danshensu and one molecule of caffeic acid [39].
Chlorogenic acid, the ester of caffeic acid and quinic acid, functions as an intermediate in lignin biosynthesis and has been identified in comfrey preparations [30]. This compound, with molecular formula C16H18O9 and molecular weight of 354.31 g/mol, represents a significant caffeic acid derivative present in comfrey extracts [29]. Additional phenolic acids identified include p-coumaric acid (C9H8O3, 164.16 g/mol) and ferulic acid (C10H10O4, 194.18 g/mol), both detected primarily in root tissues [28] [29].
Table 2: Major Phenolic Acids in Comfrey (Symphytum officinale)
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Location | Structural Classification |
---|---|---|---|---|
Rosmarinic acid | C18H16O8 | 360.31 | Leaves and roots | Caffeic acid ester |
Caffeic acid | C9H8O4 | 180.16 | Roots | Hydroxycinnamic acid |
Chlorogenic acid | C16H18O9 | 354.31 | Leaves and roots | Caffeic acid-quinic acid ester |
Salvianolic acid A | C26H22O10 | 494.45 | Roots | Caffeic acid trimer |
Salvianolic acid B | C36H30O16 | 718.62 | Roots | Complex caffeic acid derivative |
Salvianolic acid C | C26H20O10 | 492.43 | Roots | Caffeic acid tetramer |
p-Coumaric acid | C9H8O3 | 164.16 | Roots | Hydroxycinnamic acid |
Ferulic acid | C10H10O4 | 194.18 | Roots | Methoxycinnamic acid |
Comfrey contains diverse flavonoid compounds, with quercetin and kaempferol representing the most prominent flavonol structures [32]. Quercetin, characterized by the molecular formula C15H10O7 and molecular weight of 302.24 g/mol, functions as a flavonol with hydroxyl groups at positions C5 and C7 of ring A, and at C3' and C4' positions of ring B [32]. Kaempferol shares a similar structural backbone with molecular formula C15H10O6 and molecular weight of 286.24 g/mol, differing from quercetin by the absence of the hydroxyl group at the C3' position [32].
Additional flavonoid compounds identified in comfrey include rutin (C27H30O16, 610.52 g/mol), apigenin (C15H10O5, 270.24 g/mol), and luteolin (C15H10O6, 286.24 g/mol) [9] [11] [12]. These compounds demonstrate preferential accumulation in aerial parts, particularly leaves and flowers, with varying concentrations depending on plant developmental stage [5] [7].
Anthraquinone compounds, while less extensively documented in comfrey compared to other plant species, include chrysophanol and related structures [13] [33]. Chrysophanol represents a 1,8-dihydroxy-3-methyl derivative of the 9,10-anthracenedione ring with molecular formula C15H10O4 and molecular weight of 254.24 g/mol [33]. This compound exhibits characteristic golden yellow coloration and demonstrates limited water solubility [33]. Additional anthraquinone derivatives potentially present in comfrey include emodin (C15H10O5, 270.24 g/mol), aloe-emodin (C15H10O5, 270.24 g/mol), and physcion (C16H12O5, 284.27 g/mol) [13].
Table 3: Flavonoids and Anthraquinones in Comfrey (Symphytum officinale)
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Location | Structural Class |
---|---|---|---|---|
Quercetin | C15H10O7 | 302.24 | Leaves and flowers | Flavonol |
Kaempferol | C15H10O6 | 286.24 | Leaves and flowers | Flavonol |
Rutin | C27H30O16 | 610.52 | Leaves | Flavonol glycoside |
Apigenin | C15H10O5 | 270.24 | Flowers | Flavone |
Luteolin | C15H10O6 | 286.24 | Leaves and flowers | Flavone |
Chrysophanol | C15H10O4 | 254.24 | Roots | Anthraquinone |
Emodin | C15H10O5 | 270.24 | Roots | Anthraquinone |
Aloe-emodin | C15H10O5 | 270.24 | Roots | Anthraquinone |
Physcion | C16H12O5 | 284.27 | Roots | Anthraquinone |
Allantoin represents a critical bioactive compound in comfrey, with the molecular formula C4H6N4O3 and molecular weight of 158.12 g/mol [6] [21]. Commercial comfrey root preparations demonstrate allantoin concentrations ranging from 15.14 to 36.46 mg/g dry weight, with an average value of 27.5 mg/g dry weight across different suppliers [21]. The accumulation of allantoin in comfrey relates to the limited enzymatic degradation capacity for ureides in this species [21]. Research indicates that allantoin concentrations vary significantly depending on plant developmental stage, with highest levels recorded during the vegetative phase (approximately 20 mg/g) and lowest content during fruit development (approximately 0.1 mg/g) [21].
Triterpenoid saponins constitute another important class of bioactive compounds in comfrey, characterized as naturally occurring surface-active glycosides of triterpenes [14]. These compounds can be classified into two major groups: monodesmosides containing a single attached linear or branched sugar chain, and bisdesmosides featuring two sets of sugars [14]. The structural diversity of triterpenoid saponins in comfrey encompasses molecular weights typically ranging from 600 to 1200 g/mol, depending on the specific aglycone structure and glycosidic attachments [14] [40].
Mucilage polysaccharides represent high molecular weight polymeric compounds present in comfrey roots at concentrations of approximately 290 mg/g [19]. These complex polysaccharides contribute significantly to the demulcent properties of comfrey preparations and demonstrate structural complexity involving multiple sugar units and branching patterns [19].
Table 4: Allantoin and Other Bioactive Compounds in Comfrey (Symphytum officinale)
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Location | Concentration Range |
---|---|---|---|---|
Allantoin | C4H6N4O3 | 158.12 | Roots (15-36 mg/g), Leaves (13 mg/g) | Variable by growth stage |
Triterpenoid saponins | Various | 600-1200 | Roots and leaves | Not quantified |
Mucilage polysaccharides | Complex structures | High MW polymers | Roots (290 mg/g) | Abundant |
Comfrey demonstrates pronounced organ-specific accumulation patterns for pyrrolizidine alkaloids, with root tissues containing substantially higher concentrations compared to aerial parts [3] [15]. Quantitative analysis reveals that pyrrolizidine alkaloid concentrations in roots range from 0.2% to 0.4% dry weight, while aerial parts contain significantly lower levels ranging from 0.003% to 0.2% dry weight [18]. The concentration differential between roots and aerial parts can exceed 100-fold, with total pyrrolizidine alkaloid contents ranging from 1380 to 8320 μg/g in root tissues compared to 15 to 55 μg/g in leaf tissues [15].
Specific alkaloid distribution patterns demonstrate that intermedine concentrations range from 280 to 12,400 ng/g in roots compared to 160 to 6,600 ng/g in leaves [15]. Lycopsamine exhibits similar distribution trends with root concentrations of 800 to 15,000 ng/g versus leaf concentrations of 180 to 3,400 ng/g [15]. Stem tissues show intermediate concentrations, with intermedine at 8,220 ng/g and lycopsamine at 1,000 ng/g [15].
The differential accumulation extends to N-oxide derivatives, which represent a significant proportion of total pyrrolizidine alkaloid content [2] [17]. Recent studies utilizing liquid chromatography-tandem mass spectrometry have enabled separation and quantification of diastereomeric pairs, revealing that lycopsamine and its derivatives demonstrate enhanced cellular activity compared to corresponding intermedine isomers [2]. The acetyl derivatives 7-acetylintermedine and 7-acetyllycopsamine show preferential accumulation in root tissues, contributing to the higher overall pyrrolizidine alkaloid burden in underground organs [4] [15].
Biosynthetic considerations indicate that comfrey activates a second site of pyrrolizidine alkaloid biosynthesis in specialized leaves when inflorescences develop [26]. This secondary biosynthetic site involves homospermidine synthase expression in bundle sheath cells of specific leaves, resulting in increased pyrrolizidine alkaloid levels within inflorescences during reproductive development [26] [47].
Floral tissues of comfrey exhibit distinct metabolomic profiles characterized by selective accumulation of specific compound classes [47]. Pyrrolizidine alkaloids demonstrate preferential accumulation in ovarian tissues, with petals, sepals, and pollen containing minimal concentrations [47]. The absence of 7-acetyllycopsamine in floral parts, while present in leaves and roots, suggests differential biosynthetic or transport mechanisms specific to reproductive structures [47].
Metabolomic analysis of aerial parts during different growth periods reveals that the blooming period presents optimal accumulation of active substances [7]. Ethanol extracts from blooming period aerial parts demonstrate the highest yields of flavonoids, total phenolic compounds, and total alkaloids compared to vegetative and maturity periods [7]. The blooming period also exhibits superior antioxidant activity, indicating enhanced accumulation of bioactive phenolic compounds during reproductive development [7].
Seed metabolomic profiles demonstrate reduced concentrations of primary bioactive compounds compared to vegetative tissues [7]. Pyrrolizidine alkaloid concentrations in seeds range from 0.01% to 0.05% dry weight, representing the lowest levels found in any plant organ [18]. Allantoin concentrations in seeds range from 2 to 5 mg/g, significantly lower than root or leaf concentrations [21]. The elaiosome structures associated with comfrey seeds demonstrate complete absence of pyrrolizidine alkaloids, suggesting selective exclusion mechanisms that protect seed dispersal structures [47].
Differential metabolite accumulation during various growth periods indicates that vegetative periods present the highest total phenolic and flavonoid contents [5]. Key metabolites involved in phenolic acid and flavonoid biosynthesis participate in phenylpropanoid biosynthesis, flavonoid biosynthesis, and isoflavonoid biosynthesis pathways [5]. Transcriptional analysis reveals that genes related to synthesis of key metabolites, including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, 4-coumarate-CoA ligase, chalcone synthase, flavonol synthase, and dihydroflavonol 4-reductase, demonstrate significant enrichment during vegetative periods [5].
Table 5: Organ-specific Metabolite Distribution in Comfrey (Symphytum officinale)
Plant Organ | Pyrrolizidine Alkaloids (% dry weight) | Allantoin (mg/g) | Phenolic Acid Profile | Flavonoid Accumulation |
---|---|---|---|---|
Roots | 0.2-0.4 | 15-36 | High (rosmarinic, caffeic, salvianolic acids) | Low |
Leaves | 0.003-0.2 | 13 | Medium (rosmarinic acid predominant) | Medium |
Flowers | 0.01-0.1 | 5-10 | Low | High (quercetin, kaempferol) |
Seeds | 0.01-0.05 | 2-5 | Very low | Low |
Stems | 0.05-0.15 | 8-12 | Medium | Low |